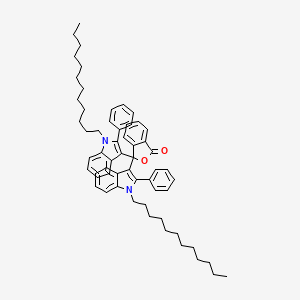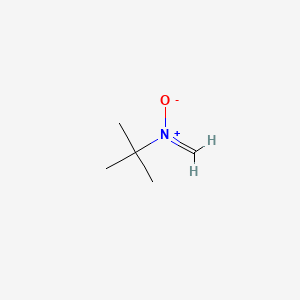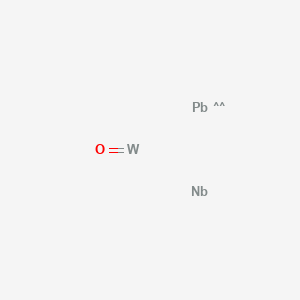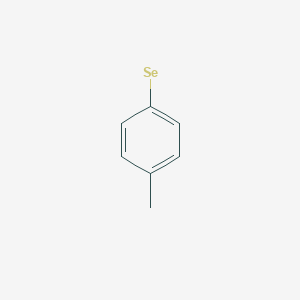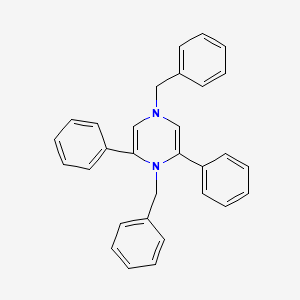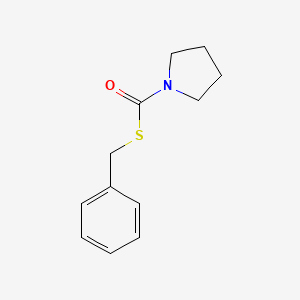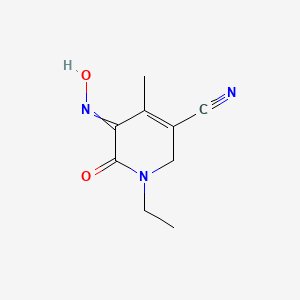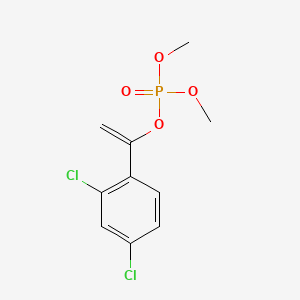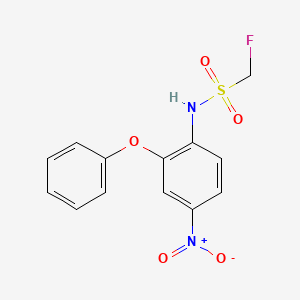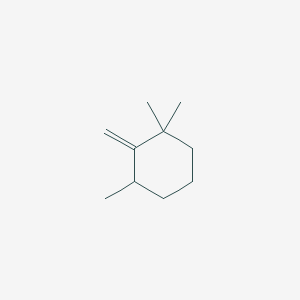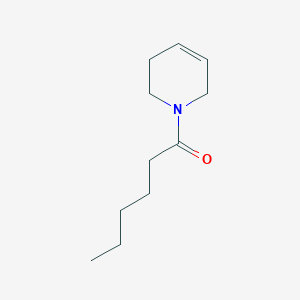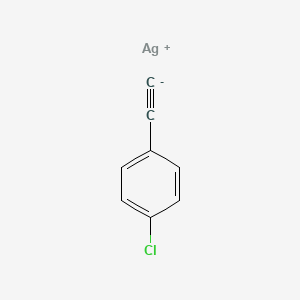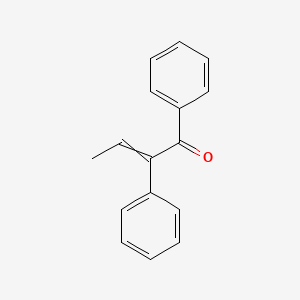
2-Buten-1-one, 1,2-diphenyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a yellowish liquid that is insoluble in water but soluble in alcohol and oils . This compound is part of the chalcone family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
2-Buten-1-one, 1,2-diphenyl-, (E)- can be synthesized through the condensation of two molecules of acetophenone using various catalysts. One common method involves the use of aluminum chloride as a catalyst in boiling xylene . This reaction forms the desired product through a series of steps that include the formation of an intermediate and subsequent dehydration.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated ketones or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Buten-1-one, 1,2-diphenyl-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various biologically active compounds.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1,2-diphenyl-, (E)- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-Buten-1-one, 1,2-diphenyl-, (E)- can be compared with other similar compounds such as:
Chalcone: Another member of the chalcone family, known for its diverse biological activities.
β-Methylchalcone: Similar in structure but with a methyl group, it exhibits different reactivity and biological properties.
These comparisons highlight the uniqueness of 2-Buten-1-one, 1,2-diphenyl-, (E)- in terms of its structure and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
38384-58-6 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,2-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h2-12H,1H3 |
InChI Key |
CHTUVOVJGIUGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


